3-Methyl-6-oxohexa-2,4-dienoic acid
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Overview
Description
3-Methyl-6-oxohexa-2,4-dienoic acid is an organic compound with the molecular formula C7H8O3 It is characterized by the presence of a carboxylic acid group, an aldehyde group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-oxohexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the oxidation of 3-methylcatechol using specific oxidizing agents. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as phenol hydroxylase and 2,3-dihydroxy-biphenyl 1,2-dioxygenase. These enzymes facilitate the conversion of cresols to the desired product through a multistep process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-6-oxohexa-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways involving catechol degradation.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of high-value chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-6-oxohexa-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for enzymes like catechol 2,3-dioxygenase, which catalyzes the cleavage of the aromatic ring. This reaction is crucial in the biodegradation of aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxohexa-2,4-dienoic acid
- 2-Hydroxy-5-methyl-6-oxohexa-2,4-dienoic acid
- 6-Oxohexa-2,4-dienoic acid
Uniqueness
3-Methyl-6-oxohexa-2,4-dienoic acid is unique due to the presence of a methyl group at the third position, which influences its reactivity and interaction with enzymes. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
111729-95-4 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methyl-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O3/c1-6(3-2-4-8)5-7(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
CDBLGXFVHSHCMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C=CC=O |
Origin of Product |
United States |
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